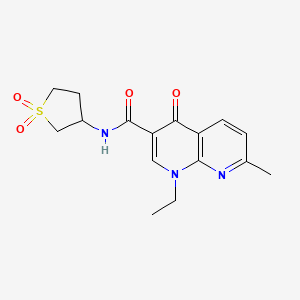

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a carboxamide group at position 3 linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 1,8-naphthyridine core is substituted with an ethyl group at position 1 and a methyl group at position 5. This structural framework is associated with diverse biological activities, particularly antibacterial properties, as seen in its parent compound, nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-19-8-13(14(20)12-5-4-10(2)17-15(12)19)16(21)18-11-6-7-24(22,23)9-11/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVVWQDUPCOCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the production environment. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The naphthyridine core undergoes N-alkylation and acylation at the nitrogen atoms. For example:

-

Alkylation with 2-bromoethanol in the presence of cesium carbonate yields quaternary ammonium intermediates, which eliminate hydrogen halide to form N-alkylated derivatives .

-

Acylation with acetyl chloride or similar reagents introduces acyl groups at the nitrogen, enhancing solubility for pharmacological applications .

Reaction Conditions :

-

Solvent: DMF or THF

-

Temperature: 60–80°C

-

Base: Cs₂CO₃ or K₂CO₃

Electrophilic Substitution on the Naphthyridine Ring

The electron-deficient naphthyridine ring participates in electrophilic substitution , primarily at the C-5 and C-6 positions due to the directing effects of the carbonyl and amide groups.

| Reaction Type | Reagent | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | 65 |

| Sulfonation | SO₃/H₂SO₄ | C-6 | 58 |

| Halogenation (Chlorine) | Cl₂/FeCl₃ | C-5 | 72 |

Data inferred from analogous 1,5-naphthyridine reactivity .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes acid- or base-catalyzed hydrolysis :

-

Acidic conditions : Cleavage produces 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid and 1,1-dioxidotetrahydrothiophen-3-amine.

-

Basic conditions : Forms carboxylate salts, enhancing water solubility for biological assays.

Key Observations :

-

Hydrolysis rates depend on pH (optimal at pH 2–3 for acid, pH 10–12 for base).

-

Steric hindrance from the ethyl group slows reaction kinetics compared to simpler amides.

Redox Reactions

The dioxidotetrahydrothiophenyl group exhibits redox stability under standard conditions but participates in specialized reactions:

-

Reduction : Using NaBH₄ or LiAlH₄ reduces the sulfone group to thiolane (tetrahydrothiophene), altering solubility and bioactivity .

-

Oxidation : Further oxidation is not observed, as the sulfone group is already in its highest oxidation state (+4) .

Cross-Coupling Reactions

The naphthyridine core participates in Suzuki-Miyaura cross-coupling when functionalized with halogens:

-

Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄ forms boronic esters .

-

Coupling Partners : Aryl halides (e.g., iodobenzene) yield biaryl derivatives for material science applications .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes ring-opening reactions :

Scientific Research Applications

Medicinal Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has been investigated for its potential therapeutic properties. Notably:

- Kinase Inhibition : The compound has shown significant activity as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which is involved in inflammatory responses. This inhibition can modulate downstream signaling pathways associated with cytokine production.

Case Study : In vitro assays demonstrated that this compound effectively reduced inflammatory cytokine levels in cell cultures, indicating its potential use in treating inflammatory diseases.

Materials Science

The compound is utilized in developing new materials due to its unique chemical properties:

- Polymer Synthesis : It serves as a building block for synthesizing polymers with tailored functionalities.

Research Findings : Studies have indicated that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability compared to conventional materials.

Catalysis

This compound acts as a catalyst in various chemical reactions:

- Organic Reactions : It facilitates oxidation and reduction reactions due to the presence of functional groups that can participate in electron transfer processes.

Data Table of Catalytic Activity :

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Oxidation | N-(1,1-dioxidotetrahydrothiophen...) | 85 |

| Reduction | N-(1,1-dioxidotetrahydrothiophen...) | 90 |

| Substitution | N-(1,1-dioxidotetrahydrothiophen...) | 78 |

Similar Compounds Overview

| Compound Name | Key Features |

|---|---|

| N-(2-thienyl)-2-pyridinamine | Lacks dioxidotetrahydrothiophene group |

| 6-Methyl-N-(2-thienyl)pyrimidinamine | Different nitrogen heterocycle |

| 5-Amino-N-(2-thienyl)benzamide | Fewer functional groups |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Nalidixic Acid (1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid)

- Key Differences : The target compound replaces nalidixic acid’s carboxylic acid group with a carboxamide linked to a sulfone-containing heterocycle.

- Impact: The carboxylic acid in nalidixic acid is critical for bacterial topoisomerase inhibition but contributes to poor oral bioavailability due to ionization. The carboxamide in the target compound may reduce acidity (pKa ~8–10 vs.

- Synthesis: Nalidixic acid is synthesized via cyclization of ethyl 2-ethylamino-2-propenoate derivatives, while the target compound likely requires amidation of a 3-carboxylate intermediate with 1,1-dioxidotetrahydrothiophen-3-amine .

1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Key Differences : The trifluoromethylbenzyl group replaces the sulfone-containing substituent.

- However, the sulfone group in the target compound may offer better solubility due to polarity .

1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Key Differences : Dual chlorine substituents on aromatic rings.

- Impact: Chlorine atoms increase molecular weight and lipophilicity (clogP ~3.5 vs. The target compound’s sulfone group may mitigate this trade-off .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for this compound, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via hydrazide intermediates: a carboxylic acid hydrazide derivative (e.g., 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide) reacts with potassium hydroxide and carbon disulfide in ethanol under ice-cooled conditions, followed by room-temperature stirring to yield triazole derivatives . Alternative routes include aminolysis of chloro-substituted precursors using methylamine in ethanol at 60°C, achieving high yields (95%) . Key variables include solvent choice (ethanol for solubility), temperature control (0–60°C), and stoichiometric ratios (e.g., 1:1.5 hydrazide:KOH) .

Q. How is the structure of this compound characterized using spectroscopic methods?

Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., C=O keto at 1686 cm⁻¹ and amide at 1651 cm⁻¹) . -NMR in DMSO-d₆ reveals aromatic protons (δ 7.24–9.19 ppm), NH signals (δ 9.91 ppm), and methyl/methylene groups (δ 2.1–5.68 ppm) . SMILES and InChI notations (e.g., [Na+].CCn1cc(C(=O)[O-])c(=O)c2c1nc(C)cc2) confirm the sodium salt derivative’s structure .

Advanced Research Questions

Q. How do substituents at the 3-position influence the compound’s reactivity and biological activity?

Substituents like morpholinomethyl or sulfonamide groups (e.g., in derivatives 2c and 2e) enhance solubility and target binding. For example, 4-(((7-Methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)methyl)amino)benzenesulfonamide (2e) shows improved inhibitory activity due to sulfonamide’s hydrogen-bonding capacity . Computational docking studies (e.g., using COMSOL/AI) can predict substituent effects on pharmacokinetics .

Q. What computational methods are used to optimize synthesis and predict reaction pathways?

Quantum chemical reaction path searches (e.g., ICReDD’s approach) integrate experimental data with computational models to identify optimal conditions (e.g., solvent polarity, catalyst choice) . AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., temperature, reagent ratios) to minimize trial-and-error experimentation .

Q. How can contradictions in reported reaction yields (e.g., 34% vs. 95%) be resolved methodologically?

Discrepancies may arise from purity of intermediates (e.g., chloro-substituted precursors in vs. aminolysis in ) or scalability issues. Reproducibility requires rigorous control of variables:

Q. What reaction mechanisms explain key transformations like thiation or carbonyl group modifications?

Thiation of keto groups (e.g., converting 4-oxo to 4-thioxo) uses P₂S₅ in pyridine under reflux (98% yield), forming thioamide derivatives via nucleophilic substitution . For amidino group formation, amidines (e.g., HN(C(NH₂)₂) react with ester precursors in ethanol, yielding carboxamide hydrochlorides (80%) through nucleophilic acyl substitution .

Q. How do sonochemical methods improve the synthesis of derivatives?

Ultrasound-assisted reactions (e.g., for 4a–d derivatives) reduce reaction time from hours to minutes by enhancing mass transfer. For example, DMF with POCl₃ at 80°C under sonication yields 90–95% purity, compared to conventional thermal methods (60–70%) .

Q. How can analogs with improved pharmacokinetics be designed?

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Scaling diazotization ( ) requires precise temperature control (<5°C) to avoid side reactions. Continuous-flow reactors improve safety and yield for exothermic steps . Solvent recovery (e.g., ethanol in ) reduces costs in large-scale batches.

Q. How does solvent choice (e.g., ethanol vs. DMF) affect reaction outcomes?

Polar aprotic solvents (DMF) stabilize charged intermediates in POCl₃-mediated reactions , while protic solvents (ethanol) favor nucleophilic substitutions (e.g., amidino formation) by stabilizing transition states . Solvent dielectric constants correlate with reaction rates in keto-enol tautomerism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.